4-Amino-2-phenylphenol
Overview
Description
4-Amino-2-phenylphenol is an organic compound with the molecular formula C12H11NO. It is a derivative of phenol, characterized by the presence of an amino group at the fourth position and a phenyl group at the second position on the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
4-Amino-2-phenylphenol has garnered significant attention in scientific research due to its diverse biological activities and potential applications. Some of its notable applications include:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound has been studied for its antimicrobial and antitumor properties. It is used as a reference standard in analytical methods to investigate enzymatic activities.
Medicine: Research has shown that this compound exhibits potential as an antidiabetic and anti-inflammatory agent.
Industry: It is employed as a chelating agent for metal ions and as an intermediate in the production of specialty chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
4-Amino-2-phenylphenol is an aminoalcohol derivative . It has been used as an internal standard to investigate the enzymatic activity of N-hydroxy-N-2-fluorenylacetamide (N-OH-2-FAA), a mammary gland carcinogen . It may also be used as a chelating agent for metal ions . .
Mode of Action
It is known to participate in the synthesis of bisbenzoxazoles . Bisbenzoxazoles are a class of compounds that have shown antimicrobial activity . The mode of action of these compounds involves membrane perturbation and intracellular interactions .
Biochemical Pathways
Phenolic compounds, which include this compound, are known to be synthesized via the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Result of Action
It is known to participate in the synthesis of bisbenzoxazoles , which have shown antimicrobial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect its stability . It is recommended to store the compound in a dry, cool, and well-ventilated place under an inert atmosphere . Personal protective equipment is advised when handling this compound to avoid skin and eye contact, ingestion, and inhalation .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2-phenylphenol can be synthesized through several methods. One common approach involves the reduction of 4-nitro-2-phenylphenol using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Another method involves the nucleophilic aromatic substitution of 4-chloro-2-phenylphenol with ammonia. This reaction requires elevated temperatures and a suitable solvent, such as ethanol, to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-nitro-2-phenylphenol. This process utilizes a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to achieve high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-phenylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions, leading to the formation of quinone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually carried out in anhydrous solvents, such as tetrahydrofuran or diethyl ether.
Substitution: The amino group in this compound can undergo electrophilic substitution reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides. These reactions often require the presence of a base, such as pyridine or triethylamine, to facilitate the substitution process.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Aminophenol derivatives
Substitution: Acylated or sulfonated derivatives
Comparison with Similar Compounds
4-Amino-2-phenylphenol can be compared with other similar compounds, such as 4-Amino-2,6-diphenylphenol and 4-Phenylphenol. While these compounds share structural similarities, this compound is unique due to the presence of both an amino group and a phenyl group on the benzene ring. This unique structure imparts distinct chemical and biological properties to the compound.
List of Similar Compounds
- 4-Amino-2,6-diphenylphenol
- 4-Phenylphenol
- 4-Amino-2-nitrophenol
- 2-Amino-4-phenylphenol
Properties
IUPAC Name |
4-amino-2-phenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIITAOCYATDMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173058 | |
Record name | (1,1'-Biphenyl)-2-ol, 5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19434-42-5 | |
Record name | (1,1'-Biphenyl)-2-ol, 5-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019434425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19434-42-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,1'-Biphenyl)-2-ol, 5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-phenylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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